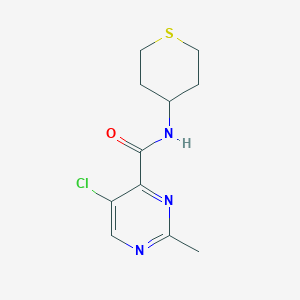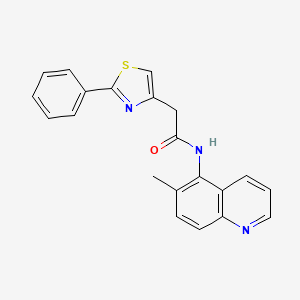![molecular formula C17H20N2O3S B7563978 N-[2-(2-methoxyanilino)-2-oxoethyl]-N-propylthiophene-2-carboxamide](/img/structure/B7563978.png)
N-[2-(2-methoxyanilino)-2-oxoethyl]-N-propylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methoxyanilino)-2-oxoethyl]-N-propylthiophene-2-carboxamide, also known as MPPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPT is a member of the thiophene family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
N-[2-(2-methoxyanilino)-2-oxoethyl]-N-propylthiophene-2-carboxamide has been extensively studied for its potential applications in scientific research. One of the major scientific research applications of N-[2-(2-methoxyanilino)-2-oxoethyl]-N-propylthiophene-2-carboxamide is its use as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes, such as pain sensation, appetite regulation, and mood modulation. Inhibition of FAAH by N-[2-(2-methoxyanilino)-2-oxoethyl]-N-propylthiophene-2-carboxamide leads to increased levels of endocannabinoids, which can have therapeutic effects in various diseases, such as pain, anxiety, and depression.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyanilino)-2-oxoethyl]-N-propylthiophene-2-carboxamide involves its selective inhibition of FAAH. FAAH is responsible for the degradation of endocannabinoids, which are lipid signaling molecules that play a crucial role in various physiological processes. Inhibition of FAAH by N-[2-(2-methoxyanilino)-2-oxoethyl]-N-propylthiophene-2-carboxamide leads to increased levels of endocannabinoids, which can have therapeutic effects in various diseases, such as pain, anxiety, and depression.
Biochemical and Physiological Effects
N-[2-(2-methoxyanilino)-2-oxoethyl]-N-propylthiophene-2-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. Inhibition of FAAH by N-[2-(2-methoxyanilino)-2-oxoethyl]-N-propylthiophene-2-carboxamide leads to increased levels of endocannabinoids, which can have therapeutic effects in various diseases, such as pain, anxiety, and depression. N-[2-(2-methoxyanilino)-2-oxoethyl]-N-propylthiophene-2-carboxamide has also been shown to have anti-inflammatory effects, which can be beneficial in various inflammatory diseases, such as arthritis and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[2-(2-methoxyanilino)-2-oxoethyl]-N-propylthiophene-2-carboxamide is its selective inhibition of FAAH, which can lead to increased levels of endocannabinoids with minimal side effects. N-[2-(2-methoxyanilino)-2-oxoethyl]-N-propylthiophene-2-carboxamide has also been shown to have good pharmacokinetic properties, such as good oral bioavailability and long half-life. However, one of the limitations of N-[2-(2-methoxyanilino)-2-oxoethyl]-N-propylthiophene-2-carboxamide is its low solubility, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the research of N-[2-(2-methoxyanilino)-2-oxoethyl]-N-propylthiophene-2-carboxamide. One of the future directions is to investigate the therapeutic potential of N-[2-(2-methoxyanilino)-2-oxoethyl]-N-propylthiophene-2-carboxamide in various diseases, such as pain, anxiety, and depression. Another future direction is to develop more potent and selective FAAH inhibitors based on the structure of N-[2-(2-methoxyanilino)-2-oxoethyl]-N-propylthiophene-2-carboxamide. Additionally, the development of new formulations of N-[2-(2-methoxyanilino)-2-oxoethyl]-N-propylthiophene-2-carboxamide with improved solubility and bioavailability can also be a future direction for research.
Synthesis Methods
N-[2-(2-methoxyanilino)-2-oxoethyl]-N-propylthiophene-2-carboxamide can be synthesized using a simple and efficient method, which involves the reaction of 2-methoxyaniline with propyl isothiocyanate, followed by the reaction of the resulting product with 2-oxoethyl isocyanate. The final product is purified using column chromatography, yielding pure N-[2-(2-methoxyanilino)-2-oxoethyl]-N-propylthiophene-2-carboxamide. This synthesis method is reproducible and can be easily scaled up for large-scale production.
properties
IUPAC Name |
N-[2-(2-methoxyanilino)-2-oxoethyl]-N-propylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-10-19(17(21)15-9-6-11-23-15)12-16(20)18-13-7-4-5-8-14(13)22-2/h4-9,11H,3,10,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZYOHATLUROLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)NC1=CC=CC=C1OC)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-3-[4-[4-[(1-benzyl-2-oxoindol-3-ylidene)amino]-3-methoxyphenyl]-2-methoxyphenyl]iminoindol-2-one](/img/structure/B7563898.png)

![N-[1-(4-fluoro-3-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B7563909.png)
![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-3-carboxamide](/img/structure/B7563915.png)

![2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)propanamide](/img/structure/B7563924.png)

![1-(3-chlorophenyl)-5-methyl-N-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7563946.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(1-methyl-3,4-dihydro-2H-quinolin-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7563954.png)

![7-(difluoromethyl)-5-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7563960.png)

![7a-methyl-N-(2-methylcyclohexyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7563980.png)
![2-[2-[4-(2-Methylphenyl)piperazin-1-yl]-2-oxoethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7563993.png)